N-[(3S)-2-oxothiolan-3-yl]acetamide
Description
N-[(3S)-2-oxothiolan-3-yl]acetamide is a chiral acetamide derivative featuring a five-membered thiolane ring (a sulfur-containing heterocycle) with a ketone group at the 2-position. The (3S) stereochemistry is critical, as it may influence biological activity, mirroring trends observed in other chiral pharmaceuticals where enantiomers exhibit distinct pharmacological profiles .
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
N-[(3S)-2-oxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
NRFJZTXWLKPZAV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCSC1=O |
Canonical SMILES |
CC(=O)NC1CCSC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrothiophene.
Oxidation: The tetrahydrothiophene is oxidized to introduce the oxo group at the 2-position.
Acetylation: The resulting intermediate is then acetylated to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide may involve large-scale oxidation and acetylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamides or tetrahydrothiophenes.
Scientific Research Applications
(S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are of interest in biochemical research.
Industrial Applications: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the acetamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
N-[(3S)-2-oxothiolan-3-yl]acetamide, also known as (S)-N-(2-Oxotetrahydrothiophen-3-yl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.
| Property | Value |
|---|---|
| Molecular Formula | C6H9NO2S |
| Molecular Weight | 159.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | NRFJZTXWLKPZAV-YFKPBYRVSA-N |
| Isomeric SMILES | CC(=O)N[C@H]1CCSC1=O |
The compound features a thiolane ring with an oxo group, which contributes to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : A substituted tetrahydrothiophene.
- Oxidation : The tetrahydrothiophene is oxidized to introduce the oxo group at the 2-position.
- Acetylation : The resulting intermediate undergoes acetylation to form the final acetamide derivative.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, disc diffusion assays have demonstrated significant inhibition zones against specific pathogens .
Enzyme Interaction
The compound has been investigated for its ability to interact with enzymes involved in metabolic pathways. Its oxo group plays a crucial role in binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity.
Pharmacological Potential
Due to its structural features, this compound is considered a lead compound in drug discovery efforts aimed at treating infections and other diseases. Its unique chiral configuration may enhance selectivity towards biological targets compared to racemic mixtures.
Case Studies
- Antimicrobial Evaluation
- Enzyme Inhibition Studies
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The oxo group facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Structural Modifications : Upon binding, conformational changes in the enzyme may occur, leading to reduced activity or altered function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
